(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one
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Overview
Description
(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one is an organic compound with a unique structure that includes a hydroxyimino group and a pyridinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one typically involves the reaction of pyridine-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions to form the hydroxyimino group. The reaction is carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may include advanced techniques such as chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or hydroxylamines.
Substitution: The pyridinyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted pyridinyl derivatives.
Scientific Research Applications
(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The compound may also participate in redox reactions, influencing cellular pathways and signaling .
Comparison with Similar Compounds
Similar Compounds
Pyridinyl derivatives: Compounds with similar pyridinyl groups but different functional groups.
Hydroxyimino compounds: Molecules with hydroxyimino groups attached to different aromatic or aliphatic backbones.
Uniqueness
(E)-1-(Hydroxyimino)-1-(pyridin-4-yl)propan-2-one is unique due to the combination of its hydroxyimino and pyridinyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C8H8N2O2 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
(1E)-1-hydroxyimino-1-pyridin-4-ylpropan-2-one |
InChI |
InChI=1S/C8H8N2O2/c1-6(11)8(10-12)7-2-4-9-5-3-7/h2-5,12H,1H3/b10-8- |
InChI Key |
FVSYUWGGSGJDEB-NTMALXAHSA-N |
Isomeric SMILES |
CC(=O)/C(=N/O)/C1=CC=NC=C1 |
Canonical SMILES |
CC(=O)C(=NO)C1=CC=NC=C1 |
Origin of Product |
United States |
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